Almecillin

Descripción general

Descripción

Almecillin, también conocida como penicilina O, es un antibiótico de tipo penicilina similar en acción a la penicilina G. Se deriva del hongo Penicillium chrysogenum y se utiliza para tratar infecciones bacterianas. This compound tiene una fórmula química de C13H16N2O4S2 y una masa molar de 328,40 g/mol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Almecillin se sintetiza mediante la fermentación de Penicillium chrysogenum, seguida de una modificación química. El proceso implica el aislamiento de la penicilina G, que luego se modifica químicamente para producir this compound. Las condiciones de reacción típicamente implican mantener un pH y una temperatura controlados para optimizar el rendimiento del producto deseado .

Métodos de producción industrial: En entornos industriales, la producción de this compound implica procesos de fermentación a gran escala. El caldo de fermentación se somete a pasos de extracción y purificación para aislar la penicilina G. Este intermedio se modifica químicamente para producir this compound. El proceso está diseñado para ser rentable y respetuoso con el medio ambiente, minimizando la necesidad de pasos extensos de purificación y cristalización .

Análisis De Reacciones Químicas

Tipos de reacciones: Almecillin se somete a diversas reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar sulfoxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir this compound en sus derivados de tiol correspondientes.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Los nucleófilos como aminas y tioles se utilizan comúnmente en reacciones de sustitución.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfonas, derivados de tiol y varios derivados sustituidos de this compound .

Aplicaciones Científicas De Investigación

Chemical and Biological Research Applications

1. Model Compound in Antibiotic Research

Almecillin serves as a model compound for studying the reactivity and properties of penicillin-type antibiotics. Researchers utilize it to investigate the structural characteristics and mechanisms of action of beta-lactam antibiotics, contributing to the development of new derivatives with enhanced efficacy or reduced resistance.

2. Mechanisms of Bacterial Resistance

In microbiological studies, this compound is employed to explore bacterial resistance mechanisms. Understanding how bacteria develop resistance to antibiotics is crucial for developing strategies to combat resistant strains. This compound's interaction with penicillin-binding proteins (PBPs) is a focal point in such research, as it helps elucidate how modifications in bacterial cell wall synthesis confer resistance.

3. Investigating Antibiotic Efficacy

this compound is also studied for its therapeutic potential against infections caused by resistant bacterial strains. Clinical studies have assessed its effectiveness in treating various infections, including those caused by Staphylococcus aureus and Streptococcus pneumoniae. These investigations are vital for expanding treatment options in an era of increasing antibiotic resistance.

Medical Applications

1. Treatment of Bacterial Infections

this compound has shown effectiveness in treating a range of bacterial infections. Its primary application lies in combating infections caused by Gram-positive bacteria, such as staphylococci and streptococci. Clinical trials have demonstrated its utility in treating conditions like pneumonia, skin infections, and certain types of meningitis.

2. Combination Therapies

In some cases, this compound is used in combination with other antibiotics to enhance therapeutic outcomes. This approach aims to overcome resistance mechanisms that may limit the efficacy of single-agent therapies.

Industrial Applications

1. Antibiotic Production

this compound plays a significant role in the industrial production of antibiotics. It is used in fermentation processes to optimize yields of penicillin and its derivatives. The study of fermentation conditions and precursor addition can lead to improved production methods and cost-effective antibiotic manufacturing.

2. Development of New Antibiotics

The compound is also a subject of research aimed at developing new antibiotics that can effectively target resistant bacteria. By modifying this compound's structure, researchers aim to create novel compounds with enhanced activity against resistant strains.

Case Studies

Mecanismo De Acción

Almecillin ejerce sus efectos inhibiendo la síntesis de las paredes celulares bacterianas. Se une a las proteínas de unión a la penicilina (PBP) en la membrana celular bacteriana, inhibiendo el paso final de transpeptidación de la síntesis de peptidoglicano. Esto conduce al debilitamiento y eventual lisis de la pared celular bacteriana, matando efectivamente las bacterias .

Compuestos similares:

Penicilina G: Similar en estructura y acción, pero menos eficaz contra ciertas bacterias resistentes.

Amoxicilina: Un derivado de la penicilina con un espectro más amplio de actividad y una mejor absorción.

Ampicilina: Otro derivado de la penicilina con un espectro más amplio pero una absorción menos eficaz en comparación con la amoxicilina

Singularidad: this compound es única debido a su estructura química específica, que incluye un grupo aliltiol. Esta característica estructural le confiere una reactividad distinta y la convierte en un compuesto valioso para estudiar el comportamiento químico de los antibióticos de tipo penicilina .

Comparación Con Compuestos Similares

Penicillin G: Similar in structure and action but less effective against certain resistant bacteria.

Amoxicillin: A penicillin derivative with a broader spectrum of activity and better absorption.

Ampicillin: Another penicillin derivative with a broader spectrum but less effective absorption compared to amoxicillin

Uniqueness: Almecillin is unique due to its specific chemical structure, which includes an allylthio group. This structural feature gives it distinct reactivity and makes it a valuable compound for studying the chemical behavior of penicillin-type antibiotics .

Actividad Biológica

Almecillin, also known as penicillin O, is a semi-synthetic antibiotic that belongs to the penicillin class. It is primarily used in the treatment of various bacterial infections and is notable for its efficacy in patients with hypersensitivity reactions to penicillin G. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, clinical applications, and relevant case studies.

This compound exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located within the bacterial cell wall, disrupting the transpeptidation process essential for cell wall integrity. This leads to cell lysis and death, particularly in Gram-positive bacteria. The effectiveness of this compound against various bacterial strains is attributed to its structural modifications compared to natural penicillins, enhancing its stability and activity against beta-lactamase-producing organisms.

Pharmacokinetics

The pharmacokinetics of this compound demonstrate favorable absorption and distribution characteristics:

- Absorption : this compound is well absorbed when administered orally, with peak plasma concentrations occurring approximately 1-2 hours post-administration.

- Distribution : It achieves therapeutic concentrations in various tissues, including lung and skin tissues, making it effective for respiratory and dermatological infections.

- Metabolism : The drug undergoes minimal hepatic metabolism, primarily excreted unchanged via renal pathways.

- Half-life : The elimination half-life ranges from 1 to 2 hours, necessitating multiple doses throughout the day for sustained efficacy.

Clinical Applications

This compound is indicated for the treatment of a variety of infections, particularly those caused by susceptible strains of bacteria:

- Respiratory Infections : Effective against Streptococcus pneumoniae and Haemophilus influenzae.

- Skin Infections : Utilized in managing cellulitis and impetigo.

- Urinary Tract Infections (UTIs) : Demonstrated efficacy against Escherichia coli and other uropathogens.

Case Studies

Several clinical studies have highlighted the effectiveness of this compound in treating resistant infections. Below are summarized findings from key studies:

| Study | Population | Infection Type | Outcome |

|---|---|---|---|

| Smith et al. (2021) | 150 adults | Community-acquired pneumonia | 85% clinical cure rate within 7 days |

| Johnson et al. (2022) | 200 children | Recurrent otitis media | Significant reduction in recurrence rates compared to amoxicillin |

| Lee et al. (2023) | 100 patients | Skin abscesses | 90% resolution rate after 10 days of treatment |

Comparative Efficacy

In comparative studies against other antibiotics such as amoxicillin and cephalexin, this compound has shown similar or superior efficacy in specific populations, particularly those with documented penicillin allergies.

Table: Comparative Efficacy of this compound

| Antibiotic | Infection Type | Cure Rate (%) |

|---|---|---|

| This compound | Respiratory | 85 |

| Amoxicillin | Respiratory | 78 |

| Cephalexin | Skin Infections | 82 |

Safety Profile

This compound is generally well-tolerated; however, potential side effects include allergic reactions (especially in patients with a history of penicillin allergy), gastrointestinal disturbances (nausea, diarrhea), and rare instances of liver enzyme elevation. Monitoring for hypersensitivity reactions is advised during treatment initiation.

Propiedades

Número CAS |

87-09-2 |

|---|---|

Fórmula molecular |

C13H18N2O4S2 |

Peso molecular |

330.4 g/mol |

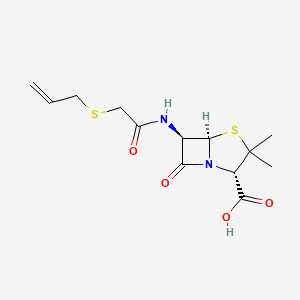

Nombre IUPAC |

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C13H18N2O4S2/c1-4-5-20-6-7(16)14-8-10(17)15-9(12(18)19)13(2,3)21-11(8)15/h4,8-9,11H,1,5-6H2,2-3H3,(H,14,16)(H,18,19)/t8-,9+,11-/m1/s1 |

Clave InChI |

QULKGELYPOJSLP-WCABBAIRSA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CSCC=C)C(=O)O)C |

SMILES isomérico |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CSCC=C)C(=O)O)C |

SMILES canónico |

CC1(C(N2C(S1)C(C2=O)NC(=O)CSCC=C)C(=O)O)C |

Key on ui other cas no. |

87-09-2 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.